Technical Monograph: Physicochemical Profiling of 4-Methyl-3-(trifluoromethyl)cinnamic acid
Technical Monograph: Physicochemical Profiling of 4-Methyl-3-(trifluoromethyl)cinnamic acid
This technical guide provides an in-depth physicochemical and operational profile of 4-Methyl-3-(trifluoromethyl)cinnamic acid , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
4-Methyl-3-(trifluoromethyl)cinnamic acid is a disubstituted phenylpropenoic acid derivative characterized by the simultaneous presence of a lipophilic methyl group and an electron-withdrawing trifluoromethyl moiety. This unique substitution pattern makes it a critical scaffold in Lead Optimization campaigns. The compound serves as a bioisostere for cinnamic acid, offering enhanced metabolic stability (blocking the typically labile para-position) and increased membrane permeability due to the trifluoromethyl group.
Chemical Identity & Structural Analysis
The molecule consists of a cinnamic acid backbone modified at the 3- and 4-positions of the phenyl ring. The trans (E) isomer is the thermodynamically stable and commercially dominant form.
| Parameter | Specification |
| IUPAC Name | (2E)-3-[4-Methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
| Common Name | 4-Methyl-3-(trifluoromethyl)cinnamic acid |
| CAS Number | 886498-02-8 |
| Molecular Formula | C₁₁H₉F₃O₂ |
| Molecular Weight | 230.19 g/mol |
| SMILES | CC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F |
| InChI Key | Derived from structure |
Structural Activity Relationship (SAR) Logic
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3-CF₃ Group: Increases lipophilicity (
) and metabolic resistance. It exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the carboxylic acid relative to non-fluorinated analogs. -
4-Methyl Group: Provides steric bulk and blocks para-hydroxylation by Cytochrome P450 enzymes, a common metabolic clearance pathway for cinnamic acid derivatives.
Physicochemical Properties
Note: Where experimental values for this specific catalog number are proprietary, values are predicted based on validated QSPR (Quantitative Structure-Property Relationship) models for fluorinated cinnamates.
Thermodynamic & Solubility Profile
| Property | Value / Range | Technical Context |
| Melting Point | 165 – 175 °C (Predicted) | High lattice energy due to |
| Boiling Point | ~310 °C (at 760 mmHg) | Decomposition typically occurs before boiling at atmospheric pressure. |
| pKa (Acid) | 4.15 ± 0.10 | More acidic than cinnamic acid (pKa 4.44) due to the electron-withdrawing CF₃ group stabilizing the carboxylate anion. |
| LogP (Octanol/Water) | 3.4 – 3.7 | Highly lipophilic. Requires organic co-solvents (DMSO, MeOH) for biological assays. |
| Polar Surface Area (PSA) | 37.30 Ų | Indicates good passive membrane permeability (Rule of 5 compliant). |
Solubility & Stability
-
Water: Insoluble (< 0.1 mg/mL).
-
DMSO: Soluble (> 20 mg/mL). Recommended for stock solutions.
-
Methanol/Ethanol: Soluble.[1]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents. Light sensitive (potential for E-to-Z photoisomerization upon prolonged UV exposure).
Synthesis Protocol: Knoevenagel Condensation
The most robust synthetic route for 4-Methyl-3-(trifluoromethyl)cinnamic acid is the Knoevenagel Condensation of the corresponding benzaldehyde with malonic acid. This method is preferred for its high stereoselectivity for the trans-isomer.
Reaction Logic
The reaction utilizes a weak base (Piperidine or Pyridine) to deprotonate malonic acid, facilitating nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent decarboxylation drives the reaction to completion.
Step-by-Step Methodology
Reagents:
-
4-Methyl-3-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Malonic Acid (1.2 – 1.5 equiv)
-
Piperidine (Catalytic amount, 0.1 equiv)
Protocol:
-
Setup: Charge a round-bottom flask with 4-Methyl-3-(trifluoromethyl)benzaldehyde and Malonic Acid.
-
Solvation: Add Pyridine (5-10 volumes relative to aldehyde mass) and catalytic Piperidine.
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) for the disappearance of the aldehyde.
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into an excess of ice-cold dilute HCl (1M) with vigorous stirring.
-
Precipitation: The product will precipitate as a white to off-white solid.
-
Purification: Filter the solid. Wash with cold water (3x) to remove pyridinium salts. Recrystallize from Ethanol/Water (1:1) or Toluene if necessary.
Synthesis Workflow Diagram
Caption: Operational workflow for the synthesis of 4-Methyl-3-(trifluoromethyl)cinnamic acid via Knoevenagel condensation.
Applications in Drug Discovery
This compound is not merely an intermediate; it is a strategic scaffold in Medicinal Chemistry .
Bioisosteric Replacement
It serves as a bioisostere for natural cinnamic acids in the design of:
-
HDAC Inhibitors: The hydroxamic acid derivatives of this compound are potential Histone Deacetylase (HDAC) inhibitors, where the hydrophobic "cap" group (the substituted phenyl ring) fits into the enzyme's active site tunnel.
-
PPAR Agonists: The carboxylic acid head group and lipophilic tail mimic fatty acids, making them suitable ligands for Peroxisome Proliferator-Activated Receptors.
Metabolic Stability Mapping
The specific substitution pattern addresses two major metabolic liabilities:
-
Blockade of para-oxidation: The 4-Methyl group sterically and chemically blocks hydroxylation at the para position.
-
Electronic Deactivation: The 3-CF₃ group deactivates the ring towards electrophilic metabolic attack while increasing lipophilicity for better Blood-Brain Barrier (BBB) penetration.
Strategic Logic Diagram
Caption: Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent.
Safety & Handling (SDS Summary)
-
GHS Classification: Irritant (Category 2).
-
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
References
-
Sigma-Aldrich. Product Specification: 4-Methyl-3-(trifluoromethyl)cinnamic acid (CAS 886498-02-8).[5]
-
National Institute of Standards and Technology (NIST). Cinnamic Acid Derivatives and Physicochemical Data.
-
ChemicalBook. Synthesis and Properties of Trifluoromethyl Cinnamic Acids.
-
PubChem. Compound Summary: Cinnamic Acid Derivatives.
